molecular formula C5H6O4 B127481 Itaconic acid CAS No. 97-65-4

Itaconic acid

Cat. No. B127481
CAS RN: 97-65-4
M. Wt: 130.1 g/mol
InChI Key: LVHBHZANLOWSRM-UHFFFAOYSA-N
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Patent
US09187847B2

Procedure details

95 mol % of acrylonitrile, 3 mol % of methacrylic acid and 2 mol % of itaconic acid were polymerized by solution polymerization using dimethylsulfoxide as a solvent, and then ammonia was added thereto in an amount equivalent to that of the itaconic acid to neutralize the reaction product to prepare a polyacrylontrile-based copolymer in the form of an ammonium salt, thereby obtaining a spinning solution including 22 wt % of the polyacrylontrile-based copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([OH:10])(=[O:9])[C:3]([CH2:5][C:6]([OH:8])=[O:7])=[CH2:4]>CS(C)=O>[C:5](#[N:1])[CH:3]=[CH2:2].[C:2]([OH:10])(=[O:9])[C:3]([CH3:5])=[CH2:4].[C:2]([OH:10])(=[O:9])[C:3]([CH2:5][C:6]([OH:8])=[O:7])=[CH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Three
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtaining a spinning solution

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
C(C(=C)C)(=O)O
Name
Type
product
Smiles
C(C(=C)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.